

Application Notes & Protocols: Synthesis of 3,3-Diphenylpropylamine Derivatives

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Compound of Interest

Compound Name: 3,3-Diphenylpropylamine

Cat. No.: B135516

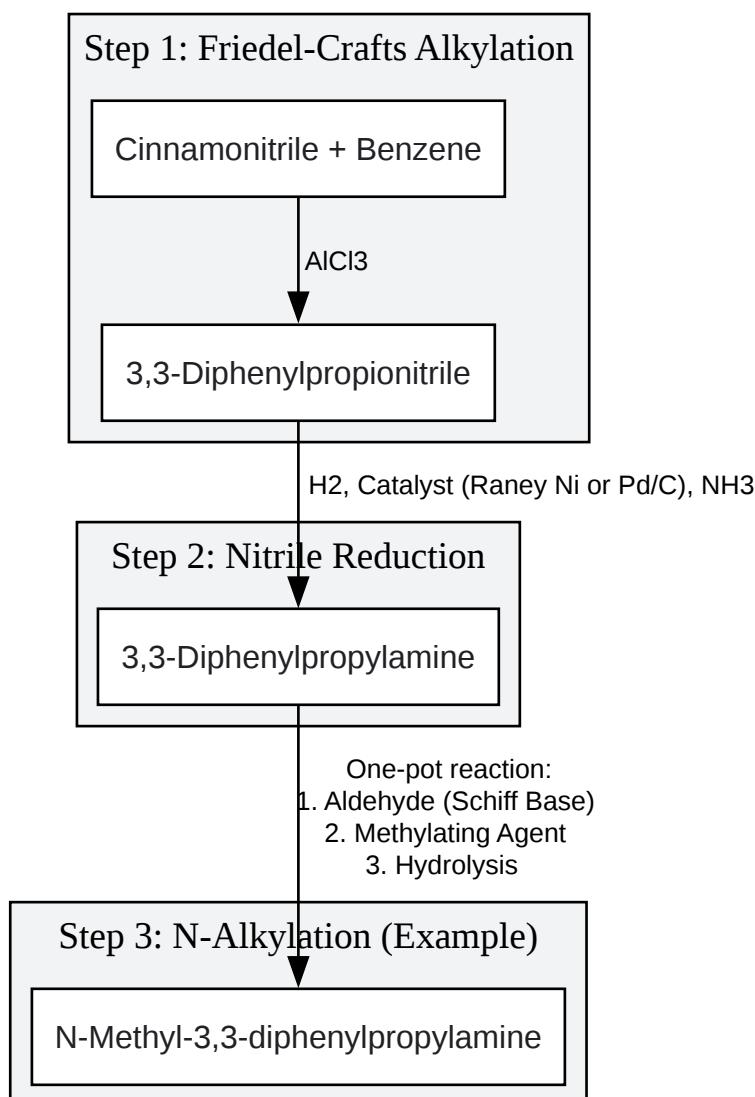
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Audience: Researchers, scientists, and drug development professionals.

Introduction: **3,3-Diphenylpropylamine** and its derivatives are crucial structural motifs found in a variety of pharmacologically active compounds. These molecules serve as key intermediates in the synthesis of drugs such as Fesoterodine and Tolterodine, which are known muscarinic receptor antagonists used for treating urinary incontinence[1]. They are also building blocks for antihypertensive agents like Lercanidipine[2][3]. The synthetic protocols outlined below provide a robust and scalable pathway for accessing these important pharmaceutical intermediates. The primary route described involves a Friedel-Crafts alkylation, followed by nitrile reduction and subsequent N-alkylation.

Overall Synthesis Workflow

The synthesis is typically a three-step process starting from cinnamonitrile and benzene. This method avoids the use of highly corrosive or hazardous reagents like thionyl chloride and expensive borohydrides, simplifying the operational process and reducing production costs[4][5].



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Caption: General three-step synthesis of N-methyl-**3,3-diphenylpropylamine**.

Data Summary

The following tables summarize the key reagents, conditions, and quantitative outcomes for the synthesis of **3,3-diphenylpropylamine** and its N-methyl derivative.

Table 1: Summary of Reagents and Reaction Conditions

Step	Reaction	Key Reagents	Catalyst	Solvent	Temperature
1	Friedel-Crafts Alkylation	Cinnamonitrile, Benzene	Aluminum Chloride ($AlCl_3$)	Benzene	Reflux
2	Nitrile Reduction	3,3-Diphenylpropionitrile	Raney Nickel or Pd/CaCO ₃	Methanol or Ethanol	80 - 120 °C
3	N-Methylation	3,3-Diphenylpropylamine, Aldehyde, Methylating Agent	-	Aromatic Hydrocarbon	Reflux

Table 2: Yields and Physical Properties of Products

Compound	Molecular Formula	Molecular Weight	Yield	Boiling Point (B.P.)	Purity
3,3-Diphenylpropylamine	C ₁₅ H ₁₇ N	211.30 g/mol [6]	93 - 95.5% [4]	172-175 °C / 5 mmHg [4]	>97%
N-Methyl-3,3-diphenylpropylamine	C ₁₆ H ₁₉ N	225.33 g/mol	85 - 92% [5]	-	>90% [1]

Experimental Protocols

Protocol 1: Synthesis of 3,3-Diphenylpropionitrile via Friedel-Crafts Alkylation

This procedure details the reaction of cinnamonitrile with benzene to form the diphenylpropionitrile intermediate.

Materials:

- Cinnamonnitrile
- Benzene (dry)
- Aluminum chloride (anhydrous, powdered)
- Hydrochloric acid (concentrated)
- Crushed ice
- Sodium bicarbonate solution (saturated)
- Anhydrous sodium sulfate
- Ether

Equipment:

- 2L three-necked round-bottom flask
- Sealed stirrer
- Reflux condenser
- Dropping funnel
- Heating mantle (steam bath)

Procedure:

- To a dry 2L three-necked flask, add 368 g (4.7 moles) of dry benzene and 133.5 g (1 mole) of powdered anhydrous aluminum chloride[7].
- Begin stirring and heat the mixture to a vigorous reflux using a steam bath.
- Separately, prepare a solution of the starting α -bromo- α -phenylacetonitrile (prepared from benzyl cyanide) in benzene. Add this solution dropwise to the boiling benzene- AlCl_3 mixture

over 2 hours[7]. Note: A similar Friedel-Crafts reaction can be performed directly with cinnamonitrile and benzene[4][5].

- After the addition is complete, continue refluxing for an additional hour[7].
- Cool the reaction flask and pour the mixture slowly into a stirred mixture of 1 kg of crushed ice and 100 mL of concentrated hydrochloric acid[7][8].
- Separate the benzene layer. Extract the aqueous layer twice with 250 mL portions of ether.
- Combine the organic (benzene and ether) layers and wash successively with 500 mL of water, 250 mL of saturated sodium bicarbonate solution, and finally 500 mL of water[7].
- Dry the organic layer over anhydrous sodium sulfate.
- Remove the solvent by distillation. The crude product, 3,3-diphenylpropionitrile, can be purified by vacuum distillation or recrystallization from a suitable solvent like isopropyl alcohol[9].

Protocol 2: Synthesis of 3,3-Diphenylpropylamine via Catalytic Hydrogenation

This protocol describes the reduction of the nitrile group to a primary amine.

Materials:

- 3,3-Diphenylpropionitrile
- Methanol or Ethanol
- Ammonia gas
- Catalyst: Raney Nickel or Palladium on Calcium Carbonate (Pd/CaCO₃)

Equipment:

- High-pressure hydrogenation reactor (autoclave)

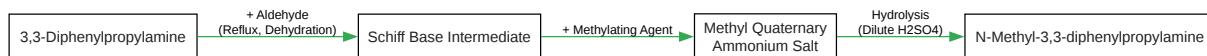
- Vacuum distillation apparatus

Procedure:

- Dissolve 41.4 g (0.2 moles) of 3,3-diphenylpropionitrile in 200 mL of ethanol in the reaction vessel[4].
- Add 6 g of the palladium/calcium carbonate catalyst to the solution.
- Seal the reactor and introduce approximately 50.0 g of ammonia gas.
- Pressurize the reactor with hydrogen gas to 2-5 MPa.
- Heat the mixture to 80-120 °C with continuous stirring until the reaction is complete (hydrogen uptake ceases)[4].
- Cool the reactor, vent the excess pressure, and filter the mixture to remove the catalyst.
- Evaporate the solvent from the filtrate under reduced pressure.
- Purify the resulting crude **3,3-diphenylpropylamine** by vacuum distillation, collecting the fraction at 172-175 °C / 5 mmHg[4]. This should yield a colorless, transparent liquid. The expected yield is approximately 95.5%[4].

Workflow for N-Alkylation

The primary amine can be further derivatized. A common and efficient method is a "one-pot" synthesis that proceeds through a Schiff base intermediate without needing to isolate it[5].



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Caption: One-pot reaction pathway for N-methylation of **3,3-diphenylpropylamine**.

Protocol 3: One-Pot Synthesis of N-Methyl-3,3-diphenylpropylamine

This protocol provides an efficient method for synthesizing N-methylated derivatives.

Materials:

- **3,3-Diphenylpropylamine**
- An aldehyde (e.g., formaldehyde or its equivalent)
- A methylating agent (e.g., dimethyl sulfate)
- An aromatic hydrocarbon solvent (e.g., Toluene)
- Dilute sulfuric acid
- Sodium hydroxide solution

Equipment:

- Round-bottom flask with Dean-Stark trap
- Reflux condenser
- Stirrer
- Separatory funnel
- Reduced pressure distillation apparatus

Procedure:

- Dissolve **3,3-diphenylpropylamine** and the chosen aldehyde in an aromatic hydrocarbon solvent in a flask equipped with a Dean-Stark trap[4][5].
- Heat the mixture to reflux to form the Schiff base, collecting the water byproduct in the trap.

- Once the Schiff base formation is complete, add the methylating agent directly to the reaction mixture and continue the reaction[4].
- After methylation is complete, add dilute sulfuric acid solution and reflux the mixture.
- Perform steam distillation to remove any free aldehyde[4].
- Cool the remaining solution and adjust the pH to 9-12 with a sodium hydroxide solution.
- Separate the resulting oil layer.
- Purify the crude N-methyl-3,3-diphenylpropylamine by reduced pressure distillation to obtain a colorless, transparent liquid[4]. The expected yield is between 85-92%[5]. The final product can be further purified and converted to its hydrochloride salt if desired[5].

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